molecular formula C13H17FN2O4S B5801354 N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide

N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide

Cat. No. B5801354
M. Wt: 316.35 g/mol
InChI Key: WJRUZZJXGQLTQV-UHFFFAOYSA-N
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Description

N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide, also known as FMME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and biochemistry. FMME is a sulfonamide derivative that has shown promising results in various studies related to cancer, inflammation, and microbial infections.

Scientific Research Applications

N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has shown potential applications in various scientific research fields. In cancer research, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown promising results with N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide, as it has been shown to inhibit the production of pro-inflammatory cytokines. In microbial infection research, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to inhibit the growth of various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or proteins. In cancer cells, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In inflammation, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. In microbial infections, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to inhibit the activity of specific enzymes involved in the synthesis of bacterial and fungal cell walls.
Biochemical and Physiological Effects
N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammation, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In microbial infections, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has been shown to inhibit the growth of bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has several advantages for lab experiments, such as its ease of synthesis, low toxicity, and broad-spectrum activity against various bacterial and fungal strains. However, N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide also has some limitations, such as its low solubility in water and its limited stability in certain conditions.

Future Directions

There are several future directions for research on N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide. One potential direction is the development of N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide derivatives with improved solubility and stability. Another direction is the investigation of N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide's potential applications in other scientific research fields, such as neuroscience and immunology. Additionally, the development of N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide as a drug candidate for the treatment of cancer, inflammation, and microbial infections should be further explored.

Synthesis Methods

The synthesis of N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide involves the reaction of 3-fluoroaniline with ethyl 2-(morpholin-4-yl)-2-oxoacetate in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with methanesulfonyl chloride to obtain N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide. The synthesis of N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide is relatively simple and can be easily scaled up for large-scale production.

properties

IUPAC Name

N-(3-fluorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-21(18,19)16(12-4-2-3-11(14)9-12)10-13(17)15-5-7-20-8-6-15/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRUZZJXGQLTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643556
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-Fluoro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide

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